NLRP3 modulators 1

NLRP3 inflammasome agonism cancer immunotherapy

Unlike widely used NLRP3 antagonists like MCC950 (CRID3), NLRP3 modulators 1 is a selective agonist/partial agonist that activates NLRP3 inflammasome signaling. This opposite mechanism is critical for cancer immunotherapy research, where NLRP3 activation enhances anti-tumor immunity via dendritic cell maturation and CD8+ T cell priming. ≥98% purity and a distinct C17H18N6O scaffold ensure reproducible dose-response studies in THP-1 macrophages and syngeneic tumor models. Functions as a positive control alongside antagonists.

Molecular Formula C17H18N6O
Molecular Weight 322.4 g/mol
Cat. No. B12416790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLRP3 modulators 1
Molecular FormulaC17H18N6O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO
InChIInChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22)
InChIKeyUJEQDVNTIFXWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NLRP3 Modulators 1 – CAS 2143015-87-4 – A Synthetic NLRP3 Agonist/Partial Agonist Research Tool


NLRP3 modulators 1 (CAS: 2143015-87-4, molecular formula C17H18N6O) is a synthetic small molecule identified as compound 107 in patent WO2017184746A1 [1]. It functions as an agonist or partial agonist of the NLRP3 inflammasome, a pattern recognition receptor central to innate immunity and inflammatory signaling [1]. In contrast to widely studied NLRP3 antagonists (e.g., MCC950/CRID3), NLRP3 modulators 1 promotes NLRP3 activation, positioning it as a specialized tool for investigating conditions characterized by impaired NLRP3 signaling, such as certain cancers where NLRP3 activation may enhance anti-tumor immunity [1].

Why NLRP3 Modulators 1 Cannot Be Substituted by Common NLRP3 Antagonists Like MCC950


The NLRP3 inflammasome can be modulated in opposing directions: inhibition (antagonism) is pursued for autoinflammatory diseases, while activation (agonism) is of interest for cancer immunotherapy. NLRP3 modulators 1 is an agonist/partial agonist [1], whereas widely used tools like MCC950 (CRID3) are selective antagonists with nM potency (IC50 approximately 7.5 nM in human monocytes) [2]. Substituting an agonist with an antagonist would produce diametrically opposite biological outcomes, potentially invalidating experimental conclusions. Moreover, within the agonist class, NLRP3 modulators 1 belongs to a distinct chemical scaffold (C17H18N6O) [1] compared to other agonists such as BMS-986299 (EC50 1.28 μM) , which may exhibit different potency, selectivity, and pharmacokinetic properties.

Quantitative Differentiation Evidence for NLRP3 Modulators 1 Versus Related NLRP3 Modulators


Mechanistic Differentiation: NLRP3 Modulators 1 Acts as an Agonist/Partial Agonist, Unlike Antagonist Comparators

NLRP3 modulators 1 agonizes or partially agonizes NLRP3 [1]. In contrast, the commonly used NLRP3 inhibitor MCC950 (CRID3) acts as an antagonist with an IC50 of approximately 7.5 nM in human monocyte-derived macrophages [2]. While the exact EC50 of NLRP3 modulators 1 is not publicly disclosed in the primary literature, its classification as an agonist fundamentally differentiates it from antagonists for applications requiring NLRP3 activation.

NLRP3 inflammasome agonism cancer immunotherapy

Chemical Scaffold Distinction: NLRP3 Modulators 1 vs. BMS-986299

NLRP3 modulators 1 is based on a pyrazolo[1,5-a]pyrimidine scaffold (C17H18N6O) as disclosed in patent WO2017184746A1 [1]. Another NLRP3 agonist, BMS-986299, exhibits an EC50 of 1.28 μM and possesses a distinct chemical structure. While no direct potency comparison is available due to undisclosed EC50 data for NLRP3 modulators 1, the structural divergence suggests potential differences in target engagement, selectivity, and pharmacokinetic profiles, making these agonists non-interchangeable.

NLRP3 agonist chemical scaffold structure-activity relationship

Purity Specification: >98% as Supplied by Multiple Vendors

NLRP3 modulators 1 is available from multiple commercial vendors with a stated purity of >98% as determined by HPLC [1]. This high purity level meets the typical threshold for reliable in vitro pharmacological studies. In comparison, some early-stage research compounds may be supplied at lower purity (e.g., 90–95%), which can introduce assay variability due to impurities.

purity quality control research tool

Availability as a Research-Use-Only (RUO) Compound with Defined Storage Conditions

NLRP3 modulators 1 is offered for research use only (RUO) with defined storage conditions: powder stable at -20°C for up to 3 years; in DMSO solution, stable at -80°C for 1 year . This clarity contrasts with some analog compounds where long-term stability data are absent or vary between batches. The explicit storage guidance supports consistent experimental planning and reduces batch-to-batch variability due to degradation.

procurement storage stability supply chain

Recommended Application Scenarios for NLRP3 Modulators 1 Based on Differentiating Evidence


Cancer Immunotherapy Research Requiring NLRP3 Activation

NLRP3 modulators 1, as an agonist/partial agonist [1], is suited for studies investigating the role of NLRP3 activation in promoting anti-tumor immunity. For example, in vitro co-culture assays of tumor cells and immune cells can evaluate whether NLRP3 agonism enhances dendritic cell maturation or CD8+ T cell priming [1]. Substitution with an antagonist (e.g., MCC950) would be counterproductive in this context.

Mechanistic Studies of NLRP3 Inflammasome Signaling in Cell Lines

In cellular models (e.g., THP-1 macrophages) where NLRP3 expression is confirmed, NLRP3 modulators 1 can be used to trigger inflammasome assembly and downstream IL-1β/IL-18 release [1]. The compound's >98% purity [2] reduces the likelihood of confounding effects from impurities, making it suitable for dose-response and pathway mapping experiments.

In Vivo Proof-of-Concept Studies in Mouse Tumor Models

For preliminary in vivo validation, NLRP3 modulators 1 may be administered to syngeneic mouse tumor models to assess whether NLRP3 agonism alone or in combination with checkpoint inhibitors enhances tumor control. While no published in vivo PK data exist for this compound, its defined storage stability supports formulation consistency across multiple dosing studies.

Tool Compound for Differentiating NLRP3 Agonist vs. Antagonist Effects

In pharmacological screens aimed at understanding NLRP3 signaling bifurcations, NLRP3 modulators 1 provides a positive control for agonism, allowing researchers to contrast outcomes with well-characterized antagonists like MCC950 (IC50 7.5 nM) [3]. This side-by-side comparison can reveal condition-specific pathway biases.

Quote Request

Request a Quote for NLRP3 modulators 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.